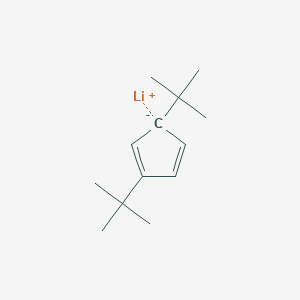
lithium;2,5-ditert-butylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,5-ditert-butylcyclopenta-1,3-diene is an organometallic compound that features a lithium ion coordinated to a cyclopentadienyl ring substituted with two tert-butyl groups at the 2 and 5 positions. This compound is part of a broader class of cyclopentadienyl derivatives, which are known for their stability and utility in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-ditert-butylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-ditert-butylcyclopenta-1,3-diene using a strong base such as butyl lithium. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,5-ditert-butylcyclopenta-1,3-diene+BuLi→this compound+BuH
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,5-ditert-butylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: Reduction reactions can lead to the formation of reduced cyclopentadienyl derivatives.
Substitution: The lithium ion can be substituted with other metal ions to form different metallocenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or lithium aluminum hydride, and various metal halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various metallocenes, which are valuable in catalysis and materials science. For example, the substitution of lithium with iron can yield ferrocene derivatives, which are widely used as catalysts .
Aplicaciones Científicas De Investigación
Lithium;2,5-ditert-butylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into the use of cyclopentadienyl derivatives in drug delivery and as therapeutic agents.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of lithium;2,5-ditert-butylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The lithium ion plays a crucial role in stabilizing the cyclopentadienyl ring and facilitating its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: The parent compound of lithium;2,5-ditert-butylcyclopenta-1,3-diene, known for its aromaticity and reactivity.
Ferrocene: A well-known metallocene with iron as the central metal ion, used extensively in catalysis and materials science.
Manganocene: Similar to ferrocene but with manganese as the central metal ion, used in various chemical applications.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial .
Propiedades
Número CAS |
85655-75-0 |
|---|---|
Fórmula molecular |
C13H21Li |
Peso molecular |
184.3 g/mol |
Nombre IUPAC |
lithium;2,5-ditert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C13H21.Li/c1-12(2,3)10-7-8-11(9-10)13(4,5)6;/h7-9H,1-6H3;/q-1;+1 |
Clave InChI |
MWOFMTCFQHIZRD-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC(C)(C)[C-]1C=CC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
![3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione](/img/structure/B14427533.png)

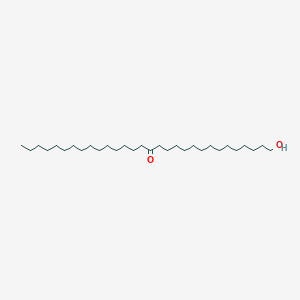
![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
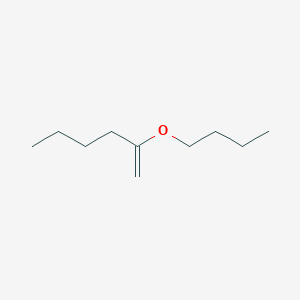
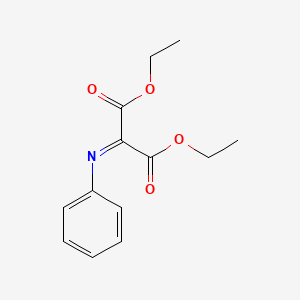
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)


![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
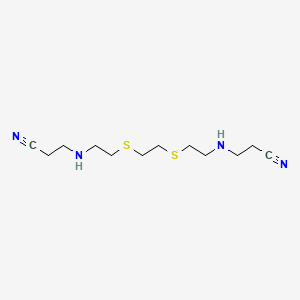
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
